Functional Selectivity Advantage: 2,5-Diazaspiro[3.5]nonane Scaffold Enables S1R Agonism vs. Antagonism Compared to 2,7-Regioisomer
The 2,5-diazaspiro[3.5]nonane scaffold provides a distinct topological arrangement of nitrogen atoms compared to the more extensively studied 2,7-diazaspiro[3.5]nonane scaffold. In the 2,7-series, compound 4b (AD186) exhibited S1R agonism (Ki S1R = 2.7 nM, Ki S2R = 27 nM), while compound 5b (AB21) sharing the identical 2,7-diazaspiro[3.5]nonane core displayed S1R antagonism (Ki S1R = 13 nM, Ki S2R = 102 nM), demonstrating that even within a single regioisomeric scaffold, functional profiles are exquisitely sensitive to peripheral substitution [1]. The 2,5-diazaspiro[3.5]nonane scaffold remains comparatively underexplored in the sigma receptor field, presenting an opportunity for novel intellectual property and differentiated pharmacological profiles that cannot be achieved by simply reusing 2,7-diazaspiro[3.5]nonane building blocks.
| Evidence Dimension | S1R binding affinity and functional profile |
|---|---|
| Target Compound Data | No published S1R data available for 2,5-diazaspiro[3.5]nonane, 2-(3-pyridinyl)- |
| Comparator Or Baseline | 2,7-diazaspiro[3.5]nonane derivative 4b: Ki S1R = 2.7 nM (agonist); 5b: Ki S1R = 13 nM (antagonist) |
| Quantified Difference | N/A (class-level scaffold differentiation; target compound's S1R profile is uncharacterized but scaffold topology is distinct) |
| Conditions | S1R and S2R binding assays; in vivo mechanical hypersensitivity model in mice [1] |
Why This Matters
The unexplored nature of the 2,5-regioisomer in the sigma receptor space offers researchers a structurally novel starting point for developing S1R ligands with potentially patentable selectivity profiles distinct from the crowded 2,7-diazaspiro[3.5]nonane chemical space.
- [1] Zanette, C. et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 2023, 14(10), 1845–1858. View Source
